5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Description
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O4S2 and its molecular weight is 504.44. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Researchers have synthesized a variety of chemical compounds that share structural similarities or thematic research interests with the compound . For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Marvadi et al. (2020) explored novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating the promise of similar structures in antimicrobial research (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Pharmacological Applications
The pharmacological exploration of similar compounds reveals their potential in addressing various health conditions. For example, Ohkubo et al. (1995) synthesized compounds with anti-anoxic activity, indicating potential cerebral protective agents (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995). This suggests that related chemical structures could be investigated for neuroprotective effects.
properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S2.ClH/c1-26-13-3-4-14(27-2)18-17(13)22-20(30-18)24(8-7-23-9-11-28-12-10-23)19(25)15-5-6-16(21)29-15;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYKPLETABAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
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